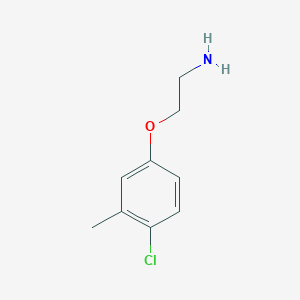

2-(4-chloro-3-methylphenoxy)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMIIOXQERVSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390235 | |

| Record name | 2-(4-Chloro-3-methyl-phenoxy)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6487-87-2 | |

| Record name | 2-(4-Chloro-3-methyl-phenoxy)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-chloro-3-methylphenoxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of the chemical compound 2-(4-chloro-3-methylphenoxy)ethanamine. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. It consolidates available information on its chemical identity, physicochemical properties, a proposed synthetic route with detailed experimental considerations, and expected analytical characterization. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide combines established chemical principles, data from closely related analogs, and predictive methodologies to offer a robust scientific resource.

Introduction and Chemical Identity

This compound is a primary amine derivative of a substituted phenoxyethane scaffold. Its structure, featuring a chloro and a methyl group on the phenyl ring, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The phenoxyethylamine moiety is a common structural motif in a variety of biologically active compounds, indicating that this molecule could serve as a valuable building block for the exploration of new chemical entities with potential therapeutic applications.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 50912-66-8 | [1] |

| Molecular Formula | C₉H₁₂ClNO | [1] |

| Molecular Weight | 185.65 g/mol | [1] |

| Chemical Structure |  | [2] |

| Synonyms | 2-(4-Chloro-3-methyl-phenoxy)-ethylamine | [1] |

The hydrochloride salt of this compound is also commercially available.

Table 2: Hydrochloride Salt Identification

| Identifier | Value | Source |

| IUPAC Name | 2-(4-chloro-3-methylphenoxy)ethanaminium chloride | N/A |

| CAS Number | 1050161-21-1 | [3] |

| Molecular Formula | C₉H₁₃Cl₂NO | [3] |

| Molecular Weight | 222.11 g/mol | [3] |

Physicochemical Properties

Table 3: Predicted and Analog-Based Physicochemical Properties

| Property | Predicted/Analog Value | Method/Reference |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane. | Based on general properties of similar amines. |

| pKa (of the conjugate acid) | ~9-10 | Estimated based on typical alkylamines. |

| LogP | ~2.5-3.5 | Predicted using computational models. |

Synthesis of this compound

A robust and logical synthetic pathway to this compound can be designed starting from the readily available 4-chloro-3-methylphenol. The proposed synthesis involves a two-step process:

-

Williamson Ether Synthesis: Formation of an ether linkage by reacting 4-chloro-3-methylphenol with a suitable two-carbon electrophile containing a protected or precursor amine functionality. A common and effective strategy is the use of ethyl chloroacetate to form the corresponding ester, which can then be converted to an amide.

-

Amide Reduction: Reduction of the amide intermediate to the target primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

This synthetic approach is supported by literature precedents for the synthesis of related phenoxyacetic acid derivatives and the well-established reduction of amides to amines.[4][5]

Detailed Experimental Protocols (Proposed)

The following protocols are based on established methodologies for similar transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 2-(4-chloro-3-methylphenoxy)acetamide

-

Etherification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-methylphenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone.

-

Add ethyl 2-chloroacetate (1.1 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-chloro-3-methylphenoxy)acetate.

-

Amidation: To the crude ester, add a concentrated aqueous solution of ammonia.

-

Stir the mixture vigorously at room temperature for 24-48 hours.

-

The resulting precipitate of 2-(4-chloro-3-methylphenoxy)acetamide can be collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 2-(4-chloro-3-methylphenoxy)acetamide to this compound

-

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-(4-chloro-3-methylphenoxy)acetamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams used.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation under reduced pressure or by column chromatography.

Analytical Characterization (Expected)

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods. The following are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the ethylamine side chain. The aromatic protons will likely appear as a set of multiplets or doublets in the range of 6.5-7.5 ppm. The methyl group protons should present as a singlet around 2.3 ppm. The two methylene groups of the ethylamine side chain will appear as triplets, with the one adjacent to the oxygen being more downfield (around 4.0 ppm) than the one adjacent to the nitrogen (around 3.0 ppm). The amine protons (NH₂) will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the region of 110-160 ppm. The methyl carbon will appear upfield, around 15-20 ppm. The two methylene carbons of the ethylamine side chain will be in the range of 40-70 ppm, with the carbon attached to the oxygen being more deshielded.

Mass Spectrometry (MS)

The mass spectrum, particularly under electrospray ionization (ESI) conditions, is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 186.6. The isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments. Common fragmentation pathways for phenoxyethylamines involve cleavage of the ether bond and fragmentation of the ethylamine side chain.[6]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: A broad doublet in the region of 3300-3400 cm⁻¹, characteristic of a primary amine.

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O-C stretching (ether): A strong band in the 1200-1250 cm⁻¹ region.

-

C-Cl stretching: A band in the 1000-1100 cm⁻¹ region.

Potential Applications and Biological Activity

While specific biological activities for this compound have not been extensively reported, the phenoxyethylamine scaffold is present in numerous compounds with diverse pharmacological effects. Derivatives of phenoxyethylamines have been investigated for their potential as:

-

Neuroprotective agents: Some aryloxyethylamine derivatives have shown promise in protecting against glutamate-induced cell death and have been evaluated as potential treatments for ischemic stroke.[2]

-

Antimicrobial agents: Various phenoxyacetic acid derivatives, which are precursors to phenoxyethylamines, have demonstrated antibacterial and antifungal properties.[4]

The unique substitution pattern of this compound makes it an interesting candidate for further derivatization and screening in various biological assays to explore its potential therapeutic value.

Safety and Handling

Detailed toxicological data for this compound are not available. However, based on its chemical structure as a primary amine and a chlorinated aromatic compound, appropriate safety precautions should be taken.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract. Chlorinated aromatic compounds may have long-term health effects. Avoid inhalation, ingestion, and direct contact with skin and eyes.

-

Flammability: The flammability of this compound is not known, but it should be kept away from open flames and sources of ignition.

The hydrochloride salt is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[3]

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. This technical guide has provided a comprehensive overview of its known properties, a detailed proposed synthetic route, and expected analytical characteristics. While there is a notable lack of direct experimental data in the current literature, the information presented here, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers and scientists working with this molecule. Further experimental investigation is warranted to fully characterize its physicochemical properties, biological activity, and toxicological profile.

References

-

Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Journal of the American Society for Mass Spectrometry, 31(9), 1847–1855. [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Jiang, L., et al. (2020). Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities. Helvetica Chimica Acta, 103(10), e2000135. [Link]

-

Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(8), 3658–3667. [Link]

-

MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Reduction of an Amide with Lithium Aluminum Hydride: L-Valinol. Retrieved from [Link]

-

MDPI. (n.d.). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. adichemistry.com [adichemistry.com]

- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-chloro-3-methylphenoxy)ethanamine: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-chloro-3-methylphenoxy)ethanamine is a substituted phenoxyethylamine derivative of interest in medicinal chemistry and drug discovery. The phenoxyethylamine scaffold is a privileged structure, appearing in numerous biologically active compounds.[1] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and detailed analytical methodologies for the characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and biological evaluation of novel chemical entities. While direct extensive research on this specific molecule is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its investigation.

Part 1: Chemical Properties and Synthesis

Chemical Structure and Properties

This compound possesses a core structure consisting of a 4-chloro-3-methylphenol moiety linked via an ether bond to an ethanamine side chain. This unique combination of functional groups imparts specific physicochemical properties that influence its reactivity, solubility, and potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C9H12ClNO | [2] |

| Molecular Weight | 185.65 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| SMILES | CC1=C(C=C(C=C1)Cl)OCCN | [3] |

| InChI Key | BDMIIOXQERVSLH-UHFFFAOYSA-N | [2] |

Plausible Synthetic Route: A Modified Williamson Ether Synthesis Approach

A robust and widely applicable method for the synthesis of aryl ethers is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. A plausible two-step synthesis of this compound is outlined below, commencing with the commercially available 4-chloro-3-methylphenol. This proposed synthesis is based on established methodologies for the preparation of similar phenoxyacetic acids and their derivatives.[7]

Caption: Proposed two-step synthesis of this compound.

This protocol is adapted from the general principles of the Williamson ether synthesis.[8][9]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.07 mol) of 4-chloro-3-methylphenol in 100 mL of anhydrous acetone.

-

Base Addition: Add 14.5 g (0.105 mol) of anhydrous potassium carbonate to the solution. The mixture will become a suspension.

-

Alkylation: To the stirring suspension, add 12.3 g (0.074 mol) of ethyl bromoacetate dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.

-

Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude ethyl 2-(4-chloro-3-methylphenoxy)acetate.

-

Hydrolysis: To the crude ester, add 100 mL of 10% aqueous sodium hydroxide solution and stir at 60-70 °C for 2 hours.

-

Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-(4-chloro-3-methylphenoxy)acetic acid will form.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

This protocol involves the conversion of the carboxylic acid to the primary amine via an amide intermediate.

-

Acid Chloride Formation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, suspend 10.0 g (0.046 mol) of 2-(4-chloro-3-methylphenoxy)acetic acid in 100 mL of anhydrous dichloromethane. Add 6.6 g (0.055 mol) of thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours until a clear solution is obtained.

-

Amidation: Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring. A white precipitate of the amide will form.

-

Isolation of Amide: Filter the precipitate, wash with cold water and diethyl ether, and dry to yield 2-(4-chloro-3-methylphenoxy)acetamide.

-

Reduction: In a separate flame-dried 500 mL round-bottom flask under an inert atmosphere, prepare a suspension of 3.5 g (0.092 mol) of lithium aluminum hydride (LiAlH4) in 150 mL of anhydrous tetrahydrofuran (THF).

-

Addition of Amide: Add the dried 2-(4-chloro-3-methylphenoxy)acetamide portion-wise to the LiAlH4 suspension at 0 °C.

-

Reflux: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of 3.5 mL of water, 3.5 mL of 15% aqueous sodium hydroxide, and 10.5 mL of water.

-

Work-up and Purification: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Part 2: Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. The following section details the expected outcomes from various analytical techniques, based on the analysis of structurally similar compounds.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure.[10] The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar phenoxy and ethylamine structures.[11][12]

¹H NMR (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d | 1H | Ar-H (adjacent to Cl) |

| ~6.80 | d | 1H | Ar-H (adjacent to O) |

| ~6.70 | dd | 1H | Ar-H |

| ~4.05 | t | 2H | -O-CH₂ -CH₂-NH₂ |

| ~3.05 | t | 2H | -O-CH₂-CH₂ -NH₂ |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~1.50 | br s | 2H | -NH₂ |

¹³C NMR (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C -O (aromatic) |

| ~135 | C -CH₃ (aromatic) |

| ~130 | C -Cl (aromatic) |

| ~128 | Ar-C H |

| ~115 | Ar-C H |

| ~113 | Ar-C H |

| ~68 | -O-C H₂- |

| ~42 | -C H₂-NH₂ |

| ~16 | -C H₃ |

The IR spectrum will provide information about the functional groups present in the molecule.[13][14]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch (primary amine) |

| 2850-3000 | Medium | C-H stretch (aliphatic and aromatic) |

| 1500-1600 | Strong | C=C stretch (aromatic ring) |

| 1200-1250 | Strong | C-O-C stretch (aryl ether) |

| 1000-1100 | Strong | C-N stretch |

| 800-850 | Strong | C-Cl stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[15][16][17]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 185, with an isotopic peak at m/z 187 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom.

-

Major Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to a prominent fragment at m/z 30 ([CH₂NH₂]⁺).

-

Cleavage of the Ether Bond: Fragmentation at the ether linkage can lead to ions corresponding to the phenoxy radical cation or the ethylamine radical cation.

-

Loss of Methyl Group: A peak corresponding to the loss of a methyl radical (M-15) may be observed.

-

Caption: Predicted major fragmentation pathways for this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the synthesized compound and for its quantification in various matrices.[18][19]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 275 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should provide good separation of the target compound from potential impurities and starting materials. For the analysis of primary amines, pre-column derivatization with reagents like o-phthalaldehyde (OPA) can be employed to enhance fluorescence detection and sensitivity.[18][20][21]

Part 3: Potential Biological Activity and Future Directions

While no specific biological data for this compound has been reported, the broader class of phenoxyethylamine and related phenoxy derivatives has been investigated for various biological activities.

Derivatives of 2-(4-chloro-3-methylphenoxy)acetic acid have been synthesized and evaluated for their antimicrobial and anthelmintic activities.[7] Specifically, acetohydrazide derivatives have shown promising results. This suggests that the core 4-chloro-3-methylphenoxy moiety may contribute to these biological effects.

Furthermore, the phenoxyethylamine scaffold is known to interact with various biological targets. For instance, modifications of this scaffold have led to the development of selective agonists for dopamine D₂ receptors and antagonists for α₁D adrenoceptors.[1] This indicates that this compound could potentially modulate aminergic neurotransmitter systems.

Future research on this compound should focus on:

-

In vitro screening: Evaluating its activity against a panel of microbial strains and parasites.

-

Receptor binding assays: Investigating its affinity for dopamine, serotonin, and adrenergic receptors.

-

Cytotoxicity studies: Assessing its potential as an anticancer agent, given that some phenoxy derivatives have shown anti-proliferative effects.[1]

The synthesis and analytical methods outlined in this guide provide a solid foundation for researchers to produce and characterize this compound, enabling further exploration of its biological potential.

References

-

Bruker. (n.d.). 1H and 13C NMR spectra. AWS. [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)ethylamine. National Center for Biotechnology Information. [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]

-

Grokipedia. (2026, January 7). Phenoxyethylamine. [Link]

-

Wikipedia. (2023, December 29). Williamson ether synthesis. [Link]

-

University of Colorado Denver. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information. [Link]

-

Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(10), 4492-4502. [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

PubChem. (n.d.). Ethanamine, 2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-N,N-diethyl-, hydrochloride, trans-. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

-

PubChem. (n.d.). 2-(4-Chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methylidene]ethanehydrazonic acid. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Zhang, W. T., Zhou, C. H., & Ji, Q. G. (2011). 2-Chloro-N-[(4-chlorophenyl)(phenyl)methyl]-N-[2-(4-nitro-1H-imidazol-1-yl)ethyl]ethanamine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o491. [Link]

-

PubChem. (n.d.). Ethanamine, 2-chloro-N-methyl-. National Center for Biotechnology Information. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. (n.d.). Ethanamine, 2-(4-chlorophenoxy)- [FTIR]. [Link]

-

SpectraBase. (n.d.). Ethanamine, 2-[4-chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]-. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

Scribd. (n.d.). Derivatives in HPLC Analysis Techniques. [Link]

-

SciELO. (n.d.). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). [Link]

-

PubChem. (n.d.). Ethanamine, N,N-diethyl-2-((4-methylphenyl)methoxy)-. National Center for Biotechnology Information. [Link]

-

TMP Chem. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

-

Orlandini, S., Gotti, R., Furlanetto, S., Ghelardini, C., & Pinori, M. (2009). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 177-183. [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

SpectraBase. (n.d.). 2-(4-Chlorophenoxy)thioacetamide [FTIR]. [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

- Google Patents. (n.d.). CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.

-

ResearchGate. (n.d.). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. [Link]

- Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. scbt.com [scbt.com]

- 3. 2-(4-Chlorophenoxy)ethylamine | C8H10ClNO | CID 2794191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. youtube.com [youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

An In-Depth Technical Guide to 2-(4-chloro-3-methylphenoxy)ethanamine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-chloro-3-methylphenoxy)ethanamine is a substituted phenoxyethylamine derivative of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a chlorinated and methylated phenol linked to an ethanamine moiety via an ether bond, suggests potential interactions with various biological targets. This guide provides a comprehensive overview of this compound, focusing on its synthesis, characterization, potential applications, and safety considerations, with a particular emphasis on its commonly available hydrochloride salt. The hydrochloride salt of this compound is identified by the CAS number 1050161-21-1 .[1]

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound and its hydrochloride salt is crucial for its application in research and development.

| Property | This compound (Free Base - Predicted) | This compound Hydrochloride[1] |

| Molecular Formula | C₉H₁₂ClNO | C₉H₁₃Cl₂NO |

| Molecular Weight | 185.65 g/mol | 222.11 g/mol |

| Appearance | Likely an oil or low-melting solid | Solid |

| Solubility | Soluble in organic solvents | Soluble in water and polar organic solvents |

| CAS Number | Not readily available | 1050161-21-1 |

Structural Elucidation:

The structural confirmation of this compound and its derivatives relies on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the methyl group, and the two methylene groups of the ethanamine side chain. ¹³C NMR would provide information on the number and types of carbon atoms present.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural verification.

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the N-H stretch of the amine, the C-O-C stretch of the ether, and the aromatic C-H and C=C vibrations.

Synthesis of this compound

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[2][3][4][5] This approach involves the reaction of a deprotonated alcohol (phenoxide) with an alkyl halide.

Logical Workflow:

Figure 1: Proposed Williamson ether synthesis for this compound.

Experimental Protocol (Hypothetical):

Step 1: Formation of the Phenoxide

-

In a round-bottom flask, dissolve 4-chloro-3-methylphenol (1 equivalent) in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add a base, such as anhydrous potassium carbonate (1.5 equivalents), to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium 4-chloro-3-methylphenoxide.

Step 2: Nucleophilic Substitution

-

To the phenoxide solution, add a solution of a suitable 2-aminoethyl halide derivative, such as N-(2-bromoethyl)phthalimide (1.1 equivalents). The use of a protected amine like a phthalimide prevents side reactions with the amine functionality.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(2-(4-chloro-3-methylphenoxy)ethyl)phthalimide.

Step 3: Deprotection (Hydrazinolysis)

-

Dissolve the crude product from Step 2 in ethanol or methanol.

-

Add hydrazine hydrate (2-3 equivalents) and reflux the mixture.

-

A precipitate of phthalhydrazide will form.

-

After cooling, acidify the mixture with hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the desired amine.

-

Filter the mixture and concentrate the filtrate. The crude this compound hydrochloride can then be purified by recrystallization.

Route 2: Reduction of (4-chloro-3-methylphenoxy)acetonitrile

An alternative approach involves the synthesis of the corresponding nitrile followed by its reduction to the primary amine.

Logical Workflow:

Figure 2: Proposed synthesis of this compound via nitrile reduction.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of (4-chloro-3-methylphenoxy)acetonitrile

-

Following a similar procedure to the Williamson ether synthesis (Route 1, Step 1), generate the potassium 4-chloro-3-methylphenoxide.

-

Add chloroacetonitrile (1.1 equivalents) to the phenoxide solution.[6]

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, perform an aqueous workup to isolate the crude (4-chloro-3-methylphenoxy)acetonitrile, which can be purified by column chromatography or distillation.

Step 2: Reduction of the Nitrile

-

In a dry, inert atmosphere, carefully add a solution of (4-chloro-3-methylphenoxy)acetonitrile in anhydrous diethyl ether or tetrahydrofuran (THF) to a stirred suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents), in the same solvent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with ether or THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent like isopropanol. The resulting precipitate can be collected by filtration and recrystallized.

Analytical Methodologies

The purity and identity of this compound can be assessed using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of the hydrochloride salt.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (typically around 220-280 nm).

-

Temperature: Ambient or controlled (e.g., 30 °C).

This method would be suitable for assessing the purity of the compound and for quantifying it in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the primary amine, derivatization is generally required for successful GC-MS analysis to improve volatility and peak shape.[7][8]

-

Derivatization: Acylation with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) to form the corresponding amide.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure the elution of the derivatized analyte.

-

Injection: Splitless or split injection depending on the concentration.

-

Detection: Mass spectrometry in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of phenoxyacetic acid derivatives and related structures have shown a range of biological activities, suggesting potential avenues for investigation.[9]

-

Antimicrobial Activity: Derivatives of 2-(4-chloro-3-methylphenoxy)acetic acid have been synthesized and evaluated for their antimicrobial properties.[10] This suggests that this compound could be a scaffold for the development of new antibacterial or antifungal agents.

-

Dopamine Receptor Ligands: Structurally similar compounds have been investigated as dopamine receptor ligands. The phenoxyethylamine moiety is a known pharmacophore for dopamine receptors, and substitutions on the phenyl ring can modulate affinity and selectivity for different receptor subtypes.

-

Herbicidal Activity: Phenoxyacetic acid derivatives are a well-known class of herbicides.[4] While the ethanamine derivative may have different properties, this historical context could inform investigations into its potential agrochemical applications.

Further research is required to fully elucidate the pharmacological profile and potential therapeutic or industrial applications of this compound.

Safety and Handling

The hydrochloride salt of this compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[11][12]

Conclusion

This compound and its hydrochloride salt are compounds with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has outlined the probable synthetic routes based on well-established chemical principles, along with methods for its analysis and purification. The exploration of its biological activities, guided by the properties of structurally related molecules, may lead to the discovery of novel applications. As with any chemical substance, proper safety precautions must be observed during its handling and use.

References

-

ResearchGate. (2025). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. Retrieved from [Link]

- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Sdfine. (n.d.). GHS Safety Data Sheet. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Retrieved from [Link]

-

Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

-

LookChem. (n.d.). (4-chloro-3-methylphenoxy)acetonitrile. Retrieved from [Link]

- Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(10), 4492-4503.

- Elgohary, M. K., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry, 17(20), 2453-2464.

- Gopishetty, S., et al. (2019). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 131, 110548.

-

ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). S1 Electronic Supplementary Information (ESI) Aldehyde Effect and Ligand Discovery in Ru-Catalyzed Dehydrogenative Cross-Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). chloroacetonitrile. Retrieved from [Link]

- Miki, A., Tsuchihashi, H., & Yamashita, M. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-245.

- Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.

- Taylor, R. D., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1572-1575.

-

ResearchGate. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid. Retrieved from [Link]

-

SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

-

MDPI. (2024). Highly Efficient Separation of Ethanol Amines and Cyanides via Ionic Magnetic Mesoporous Nanomaterials. Retrieved from [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. (4-chloro-3-methylphenoxy)acetonitrile|lookchem [lookchem.com]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

"2-(4-chloro-3-methylphenoxy)ethanamine" molecular weight and formula

An In-Depth Technical Guide to 2-(4-chloro-3-methylphenoxy)ethanamine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It provides an in-depth exploration of its molecular characteristics, synthesis, and analytical validation, grounded in established chemical principles.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted phenoxyethylamine derivative. The core structure consists of a 4-chloro-3-methylphenol moiety linked to an ethanamine group via an ether bond. This structural arrangement makes it a primary amine and an aromatic ether.

Key Molecular and Physical Data

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | [1] |

| Molecular Weight | 185.65 g/mol | [1][2] |

| Exact Mass | 185.061 Da | [2] |

| InChIKey | BDMIIOXQERVSLH-UHFFFAOYSA-N | [2] |

| XLogP3 | 2.5 | [2] |

| PSA (Polar Surface Area) | 35.2 Ų | [2] |

| Synonyms | This compound, 2-(4-chloro-3-methyl-phenoxy)ethanamine hydrochloride | [2] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is efficiently achieved via the Williamson ether synthesis. This classic and reliable method is ideal for forming the crucial ether linkage between the phenolic precursor and the aminoethyl sidechain. The rationale for this two-step approach is to first activate the phenol for nucleophilic attack and then introduce the protected amine group, followed by deprotection.

Proposed Synthesis Workflow

Caption: Proposed Williamson ether synthesis for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Sodium 4-chloro-3-methylphenoxide (Intermediate)

-

In a well-ventilated fume hood, dissolve 1 equivalent of 4-chloro-3-methylphenol in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Add 1.1 equivalents of a strong base, like sodium hydride (NaH) or sodium hydroxide (NaOH), portion-wise at 0°C to control the exothermic reaction. The use of a strong base is critical to fully deprotonate the phenol, forming the highly nucleophilic phenoxide ion.

-

Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the sodium 4-chloro-3-methylphenoxide intermediate.

Step 2: Synthesis of this compound

-

To the solution containing the phenoxide intermediate, add 1 equivalent of 2-chloroethylamine hydrochloride. The hydrochloride salt is often used for its stability, and the base from the previous step will neutralize it in situ to the free amine for the reaction.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours. The elevated temperature is necessary to overcome the activation energy for the SN2 reaction, where the phenoxide displaces the chloride ion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and perform an aqueous workup. Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield pure this compound.

Analytical Characterization and Validation

Rigorous structural confirmation is essential. A combination of spectroscopic methods should be employed to validate the identity and purity of the synthesized compound.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): Drawing from analyses of similar structures, the ¹H NMR spectrum is expected to show distinct signals.[3]

-

A triplet corresponding to the -CH₃ group on the aromatic ring.

-

Aromatic protons appearing as doublets and singlets in the aromatic region, characteristic of the substitution pattern.

-

Two triplets in the aliphatic region corresponding to the two -CH₂- groups of the ethanamine moiety (-O-CH₂-CH₂-NH₂).

-

A broad singlet for the -NH₂ protons, which may exchange with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight (185.65 g/mol ), along with a characteristic [M+2]+ peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-O-C stretching for the ether linkage, and C-Cl stretching.

Research Applications and Context

While specific applications for this compound are not extensively documented in public literature, its core structure is of significant interest. The phenoxyethylamine scaffold is a common motif in pharmacologically active compounds and functional materials.[3] Derivatives of this class have been explored for various biological activities, and this compound serves as a valuable building block for creating more complex molecules in medicinal chemistry and materials science research.[3]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

Mandatory Safety Protocols

-

Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, nitrile gloves, and safety goggles to prevent skin and eye contact.[2]

-

Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[2]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste. Ensure the area is well-ventilated during cleanup.

General safety data sheets for structurally related amines and chlorinated compounds recommend similar precautions, emphasizing the need to avoid direct contact and inhalation.[4]

Conclusion

This technical guide provides a foundational understanding of this compound, from its fundamental properties to its synthesis and safe handling. The detailed protocols and mechanistic explanations are designed to empower researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors. The self-validating nature of the described synthesis and analytical workflow ensures a high degree of confidence in the resulting material.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2794191, 2-(4-Chlorophenoxy)ethylamine. [Link]

-

3M. Safety Data Sheet. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine. [Link]

-

Varshney, M. M., et al. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 2-(4-chloro-3-methylphenoxy)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern pharmacology is increasingly populated by nuanced molecular structures, each presenting unique opportunities and challenges. Aryloxyethanamine scaffolds, in particular, represent a versatile class of compounds with a broad spectrum of reported biological activities. This guide focuses on a specific, yet under-documented, member of this family: 2-(4-chloro-3-methylphenoxy)ethanamine and its hydrochloride salt. As a Senior Application Scientist, the intent of this document is not merely to collate disparate data points, but to construct a foundational understanding of this molecule. We will delve into its chemical identity, plausible synthetic routes, and predicted physicochemical and spectroscopic characteristics. Furthermore, by examining the bioactivity of structurally related analogues, we will contextualize the potential pharmacological and toxicological profiles of this compound. This guide is designed to be a self-validating resource, grounding its assertions in established chemical principles and authoritative literature, thereby empowering researchers to make informed decisions in their investigative pursuits.

Molecular Identity and Physicochemical Landscape

The foundational step in evaluating any compound is to establish its precise chemical identity and understand its fundamental physical properties. These parameters govern its behavior in both chemical and biological systems.

Chemical Structure and Identification

This compound hydrochloride is the salt form of the primary amine this compound. The hydrochloride salt is generally preferred in research and development settings due to its increased stability and solubility in aqueous media.

-

Chemical Name: this compound hydrochloride

-

Synonyms: 2-(4-chloro-3-methyl-phenoxy)-ethylamine hydrochloride

-

Molecular Formula: C₉H₁₃Cl₂NO[1]

-

Molecular Weight: 222.11 g/mol [1]

-

CAS Numbers:

-

InChI Key (Free Base): XRNJQYPOXIRDCV-UHFFFAOYSA-N

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

// Atom nodes N [label="NH2", pos="2.5,0.5!"]; C1 [label="CH2", pos="1.5,0!"]; C2 [label="CH2", pos="0.5,0.5!"]; O [label="O", pos="-0.5,0!"]; C_ring1 [label="C", pos="-1.5,0.5!"]; C_ring2 [label="C", pos="-2.5,0!"]; C_ring3 [label="C", pos="-2.5,-1!"]; C_ring4 [label="C", pos="-1.5,-1.5!"]; C_ring5 [label="C", pos="-0.5,-1!"]; C_ring6 [label="C", pos="-0.5,-0.5!"]; // This is C_ring1 Cl [label="Cl", pos="-3.5,-1.5!"]; CH3 [label="CH3", pos="-3.5,0.5!"]; H_ring1 [label="H", pos="-1.5,1.5!"]; H_ring2 [label="H", pos="-0.5,-2!"]; H_ring3 [label="H", pos="0.5,-1.5!"];

// Aromatic ring bonds C_ring1 -- C_ring2; C_ring2 -- C_ring3; C_ring3 -- C_ring4; C_ring4 -- C_ring5; C_ring5 -- C_ring1; // Closing the ring

// Substituent bonds O -- C_ring1; C2 -- O; C1 -- C2; N -- C1; Cl -- C_ring4; CH3 -- C_ring2;

// Aromatic hydrogens (for clarity, not all shown) // C_ring1 -- H_ring1; // C_ring5 -- H_ring2; // C_ring6 -- H_ring3; } caption: "Chemical Structure of this compound"

Physicochemical Properties

| Property | Predicted Value / Information | Rationale / Comparative Data |

| Appearance | White to off-white solid | Typical appearance for hydrochloride salts of amines. |

| Melting Point | Not available. Likely >200 °C. | The related compound bis(2-chloroethyl)amine hydrochloride has a melting point of 212-214 °C. Amine salts generally have high melting points. |

| Solubility | Soluble in water and lower alcohols (e.g., methanol, ethanol). | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |

| pKa (of conjugate acid) | ~9-10 | The pKa of the ammonium group in similar primary ethanamines is typically in this range, indicating it is protonated at physiological pH. |

| XLogP3 | ~2.5-3.0 | The XLogP3 of 2-(4-chlorophenoxy)ethanamine is 1.6[3]. The addition of a methyl group is expected to increase lipophilicity. |

| Storage | Store at room temperature under an inert atmosphere.[1] | As a primary amine, it may be susceptible to oxidation and reaction with atmospheric carbon dioxide over time. |

Synthesis and Characterization

A robust and reproducible synthesis is paramount for any chemical entity intended for research. While a specific protocol for this compound hydrochloride is not published, a logical synthetic pathway can be proposed based on established organic chemistry principles and literature precedents for similar molecules[4][5].

Proposed Synthesis Pathway

A plausible two-step synthesis starting from 4-chloro-3-methylphenol is outlined below. This approach involves an initial etherification followed by a conversion of a nitrile to the desired primary amine.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4-chloro-3-methylphenoxy)acetonitrile

-

To a solution of 4-chloro-3-methylphenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add chloroacetonitrile (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the nitrile intermediate.

Step 2: Synthesis of this compound

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C.

-

Add a solution of 2-(4-chloro-3-methylphenoxy)acetonitrile (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and then reflux until the nitrile is consumed (monitor by TLC or IR spectroscopy for the disappearance of the -C≡N stretch).

-

Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting aluminum salts and wash with THF.

-

Concentrate the filtrate to obtain the crude free base amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of HCl in ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Collect the solid precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound hydrochloride.

Spectroscopic Characterization (Predicted)

Confirmation of the structure would rely on standard spectroscopic techniques. The expected data is as follows:

-

¹H NMR:

-

Aromatic protons: Signals in the range of δ 6.8-7.3 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

-O-CH₂- protons: A triplet around δ 4.1-4.3 ppm.

-

-CH₂-N- protons: A triplet around δ 3.1-3.3 ppm.

-

-CH₃ protons: A singlet around δ 2.3-2.4 ppm.

-

-NH₃⁺ protons: A broad singlet, the chemical shift of which would be concentration and solvent dependent.

-

Note: The ¹H NMR spectrum of the related precursor 2-chloroethylamine hydrochloride shows signals at approximately 3.89 and 3.43 ppm in D₂O[6].

-

-

¹³C NMR:

-

Aromatic carbons: Signals in the δ 110-160 ppm range.

-

-O-CH₂- carbon: Signal around δ 65-70 ppm.

-

-CH₂-N- carbon: Signal around δ 40-45 ppm.

-

-CH₃ carbon: Signal around δ 15-20 ppm.

-

-

IR Spectroscopy:

-

N-H stretching (amine salt): Broad absorption in the 2400-3200 cm⁻¹ region.

-

C-O-C stretching (ether): Strong absorption around 1200-1250 cm⁻¹.

-

C-Cl stretching: Absorption in the 1000-1100 cm⁻¹ region.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ for the free base at m/z corresponding to C₉H₁₂ClNO + H⁺ (approximately 186.06).

-

Potential Pharmacological and Toxicological Profile

Direct pharmacological and toxicological data for this compound hydrochloride is absent from the public domain. However, by examining the biological activities of structurally similar compounds, we can infer potential areas of interest and concern.

Inferred Pharmacological Activity

The aryloxyalkylamine scaffold is a privileged structure in medicinal chemistry. Depending on the substitutions, related compounds have shown a variety of biological effects:

-

Antiarrhythmic and Cardiovascular Effects: Aryloxypropanolamines are a well-known class of beta-blockers. A study on novel (aryloxy)propanolamines demonstrated both class II (beta-blocking) and class III (potassium channel blocking) antiarrhythmic activity[7]. The structural similarity suggests that this compound could be investigated for cardiovascular effects.

-

Antimicrobial Activity: Research into 1,3-bis(aryloxy)propan-2-amines has revealed antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA)[8]. Another study on derivatives of 2-(4-chloro-3-methylphenoxy) acetohydrazide showed antibacterial and anthelmintic properties[4]. This suggests a potential avenue for antimicrobial research.

-

Plant Growth Regulation: Certain aryloxyacetic acid derivatives are known herbicides. Interestingly, related 2-aryloxyacetylamino-2-deoxy-D-glucoses have shown plant growth-regulating activities[9], and aryloxy- and arylaminopropanehydrazides have demonstrated a stimulating effect on plant growth[10].

dot digraph "Pharmacological_Context" { graph [layout=neato, model=shortpath, start=T]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];

T [label="this compound", pos="0,0!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Aryloxypropanolamines", pos="-3,2!"]; B [label="1,3-Bis(aryloxy)propan-2-amines", pos="3,2!"]; C [label="Aryloxyacetylamino derivatives", pos="0,-3!"];

A_act [label="Antiarrhythmic (β-blockers)", pos="-3,0.5!", shape=none, fontcolor="#34A853"]; B_act [label="Antibacterial (Gram+)", pos="3,0.5!", shape=none, fontcolor="#EA4335"]; C_act [label="Plant Growth Regulation", pos="0,-4.5!", shape=none, fontcolor="#FBBC05"];

T -- A [label="Structural Analogy"]; T -- B [label="Structural Analogy"]; T -- C [label="Structural Analogy"]; A -> A_act [style=dashed]; B -> B_act [style=dashed]; C -> C_act [style=dashed]; } caption: "Inferred Bio-activities from Structural Analogues"

Toxicological and Safety Considerations

As with any novel chemical entity, a thorough evaluation of its toxicological profile is essential.

-

General Hazards: A supplier's safety information indicates that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332)[1]. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Inferred Toxicity: The safety data sheet for the related compound bis(2-chloroethyl)amine hydrochloride, a nitrogen mustard analogue, indicates it causes severe skin burns and eye damage and may cause irreversible mutations. While this compound does not possess the bis(2-chloroethyl) moiety responsible for the alkylating properties of nitrogen mustards, caution is warranted due to the presence of the chloro-substituent on the aromatic ring. Halogenated aromatic compounds can have complex toxicological profiles. A comprehensive safety evaluation, including assessments for genotoxicity, is recommended for any further development.

Proposed Analytical Methodology

The development of a robust analytical method is critical for ensuring the purity, stability, and quantification of the compound in various matrices.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector would be the method of choice for the analysis of this polar, non-volatile compound.

-

Technique: Reversed-Phase HPLC (RP-HPLC).

-

Stationary Phase: A C18 or C8 column would be a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection:

-

UV-Vis: The aromatic ring should provide sufficient chromophore for detection, likely in the 220-280 nm range.

-

Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS or LC-MS/MS would be ideal. Electrospray ionization (ESI) in positive mode would be effective for this primary amine.

-

Method Validation Parameters

A comprehensive method validation should be performed according to ICH guidelines, including:

-

Specificity: Demonstrating that the signal is from the analyte and not from impurities, degradation products, or matrix components.

-

Linearity: Establishing a linear relationship between concentration and detector response over a defined range.

-

Accuracy: Assessing the closeness of the measured value to the true value.

-

Precision: Evaluating the repeatability and intermediate precision of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Assessing the method's performance under small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.

Conclusion and Future Directions

This compound hydrochloride is a compound with a well-defined structure but a largely unexplored scientific profile. This guide has established its fundamental chemical identity and proposed a viable synthetic route and analytical framework. The analysis of its structural analogues suggests that its biological activity could lie in the cardiovascular or antimicrobial domains, warranting further investigation. However, the lack of concrete experimental data necessitates a cautious and systematic approach. Future research should focus on executing the proposed synthesis, thoroughly characterizing the compound using modern spectroscopic methods, and undertaking a systematic screening program to elucidate its pharmacological and toxicological properties. This foundational work will be critical in determining the ultimate scientific and therapeutic value of this intriguing molecule.

References

- PubChem. (n.d.). 2-(4-Chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methylidene]ethanehydrazonic acid. National Center for Biotechnology Information.

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)ethylamine. National Center for Biotechnology Information. Retrieved from [Link].

- Achmem. (n.d.). This compound hydrochloride.

- ResearchGate. (2024). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides.

- Sdfine. (n.d.). GHS Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). 2-(4-Chloro-3-methyl-phenoxy)-ethylamine.

- ChemicalBook. (n.d.). 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHANAMINE.

- Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(10), 4492-4502.

- PubMed. (1993). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. National Center for Biotechnology Information.

-

PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information. Retrieved from [Link].

- PubChem. (n.d.). Ethanamine, 2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-N,N-diethyl-, hydrochloride, trans-. National Center for Biotechnology Information.

- ResearchGate. (2024). Synthesis and Biological Activity of 2-Aryloxyacetylamino-2-Deoxy-D-Glucoses.

- National Institutes of Health. (n.d.). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria.

- MDPI. (2023). In Silico Studies of Biological Activity and Toxicity of Naturally Occurring Buchenavianines.

- Google Patents. (n.d.). Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.

- Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 99, 40-59.

- ResearchGate. (2020). Synthesis of Potential Biologically Active Compounds Based on Aryloxy- and Arylaminopropanehydrazides.

- Royal Society of Chemistry. (2025). Analytical Methods.

- Benchchem. (n.d.). 2-(4-Ethylphenoxy)ethanamine.

- National Institutes of Health. (2023). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.

- NIST. (n.d.). Ethanamine,n,n-diethyl-, hydrochloride. WebBook.

- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-Cycloheptylpropan-2-amine.

- PubChem. (n.d.). Ethanamine, 2-chloro-N-methyl-. National Center for Biotechnology Information.

- PubMed. (2003). Analysis of alcohol ethoxylates and alkylamine ethoxylates in agricultural soils using pressurised liquid extraction and liquid chromatography-mass spectrometry. National Center for Biotechnology Information.

Sources

- 1. achmem.com [achmem.com]

- 2. parchem.com [parchem.com]

- 3. 2-(4-Chlorophenoxy)ethylamine | C8H10ClNO | CID 2794191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine - Google Patents [patents.google.com]

- 6. 2-Chloroethylamine hydrochloride(870-24-6) 1H NMR spectrum [chemicalbook.com]

- 7. Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Leveraging 2-(4-chloro-3-methylphenoxy)ethanamine as a Scaffold for Novel Chemoproteomic Probes

An In-depth Technical Guide:

Foreword: The Imperative for Novel Chemical Tools in Proteomics

In the post-genomic era, understanding protein function on a global scale—chemoproteomics—has become central to unraveling complex biology and accelerating drug discovery.[1][2] Success in this field is critically dependent on the development of sophisticated chemical probes capable of capturing protein interactions within their native cellular environment.[2][3] While established reagents have paved the way, the vast and largely unexplored landscape of the proteome demands a continuous expansion of our chemical toolkit.

This guide introduces 2-(4-chloro-3-methylphenoxy)ethanamine as a versatile and unexploited chemical scaffold for the development of next-generation chemoproteomic probes. To date, this compound has not been utilized in published proteomics research. This document, therefore, serves as both a conceptual framework and a practical guide for its derivatization and application in target identification and validation workflows. We will move beyond mere protocol recitation to explain the causal logic behind each experimental step, empowering researchers to adapt and innovate.

Part 1: Molecular Deconstruction & Strategic Potential

The untapped potential of this compound lies in its distinct chemical architecture. Understanding this structure is paramount to designing effective proteomics tools.[4]

Chemical Structure:

-

Core Scaffold: Phenoxy ethanamine[5]

-

Molecular Formula: C9H12ClNO[6]

-

Molecular Weight: 185.65 g/mol [6]

| Feature | Chemical Moiety | Strategic Significance in Probe Design |

| Reactive Handle | Primary Amine (-NH2) | The ethanamine moiety provides a nucleophilic primary amine, which is an ideal and versatile reaction site for covalently attaching other essential components of a chemical probe, such as reporter tags (e.g., biotin) or photoreactive cross-linking groups.[4] |

| Recognition Element | 4-chloro-3-methylphenoxy Group | This substituted aromatic ring serves as the "ligand" or "bait." Its specific pattern of chlorination and methylation creates a unique electronic and steric profile that can mediate selective, non-covalent interactions with protein binding pockets through hydrophobic, van der Waals, or halogen bonding interactions. This moiety is the foundation for targeting previously "undruggable" proteins. |

| Ether Linkage | -O- | The ether bond provides rotational flexibility, allowing the phenoxy recognition element to orient itself optimally within a protein binding site to maximize affinity. |

The central hypothesis is that the 4-chloro-3-methylphenoxy group can act as a fragment-like ligand to engage novel protein targets. The primary amine provides a straightforward chemical handle to convert this "binder" into a fully functional, multi-modal probe for Affinity-Based Protein Profiling (ABPP) .[7][8]

Part 2: Designing a Trifunctional Photo-Affinity Probe

To harness the potential of this scaffold, we propose its conversion into a trifunctional chemoproteomic probe. This design is modular and incorporates the three essential elements of a modern probe: a recognition element, a reactive group, and a reporter group.[1][9]

-

Recognition Ligand: The parent 2-(4-chloro-3-methylphenoxy) group.

-

Photoreactive Group: A diazirine moiety for UV-light-induced covalent cross-linking to the target protein. Diazirines are favored for their small size and the highly reactive, non-specific carbene intermediate they form upon photoactivation, which can insert into nearby C-H or N-H bonds within the binding site.[7][10]

-